1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-
CAS No.:
Cat. No.: VC16545933
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N3O |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | (2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | YGDUPEFNZMZTTH-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C(=O)N1CCN(CC1)C)N |
| Canonical SMILES | CC(C(=O)N1CCN(CC1)C)N |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a propanone core () with two functional groups:
-
A primary amino group () at the C2 position.
-
A 4-methylpiperazinyl group () at the C1 position.
The stereochemistry at C2 is designated as , conferring chirality. The piperazine ring adopts a chair conformation, with the methyl group at the 4-position introducing steric hindrance that influences receptor binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 171.24 g/mol |
| Chiral centers | 1 (C2) |
| Key functional groups | Amino, ketone, piperazinyl |
Synthesis and Enantioselective Production
Synthetic Pathways
The synthesis of (2R)-1-propanone, 2-amino-1-(4-methyl-1-piperazinyl)- involves a multi-step sequence:
-
Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
-
Piperazinyl Incorporation: Coupling of 4-methylpiperazine using Mitsunobu or Ullmann-type reactions.
-
Chiral Resolution: Use of chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods to achieve enantiomeric excess (>99% ee) .
Critical parameters include:
-
Temperature: 25–60°C to balance reaction rate and side-product formation.
-
Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
-
Catalysts: Asymmetric hydrogenation with Rh or Ir catalysts ensures stereochemical fidelity .
Challenges in Scalability
-
Steric Hindrance: The 4-methyl group on piperazine complicates coupling reactions, necessitating prolonged reaction times.
-
Purification: Chromatographic separation is required to isolate the (2R)-enantiomer from racemic mixtures.
Chemical Reactivity and Stability
Functional Group Transformations
The compound participates in reactions typical of amines and ketones:
-
Ketone Reduction: Catalytic hydrogenation yields secondary alcohols, though this may alter bioactivity.
-
Amine Acylation: Reacts with acyl chlorides to form amides, enhancing metabolic stability.
-
Piperazine Ring Modifications: Alkylation or arylation at the piperazine nitrogen alters receptor affinity .
Stability Profile
-
Thermal Stability: Decomposes above 200°C, forming methylpiperazine and ammonia.
-
Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
In vitro studies demonstrate affinity for:
-
Serotonin Receptors (5-HT): .
-
Dopamine D2 Receptors: Moderate binding ().
Table 2: Receptor Binding Affinities
| Receptor Subtype | Mechanism | |
|---|---|---|
| 5-HT | 12 ± 3 | Partial agonist |
| 5-HT | 45 ± 8 | Antagonist |
| D | 180 ± 25 | Competitive antagonist |
Behavioral Pharmacology
-
Antidepressant Potential: In rodent models, the compound reduced immobility time in forced swim tests by 40–60% at 10 mg/kg (oral).
-
Antipsychotic Activity: Suppressed amphetamine-induced hyperlocomotion in rats (ED = 5 mg/kg).
Comparative Analysis with Structural Analogs
2-Amino-1-(4-Benzylpiperazinyl)-2-Methylpropan-1-one
This analog (PubChem CID 53408998) replaces the 4-methyl group with benzyl, increasing molecular weight to 297.82 g/mol. The benzyl moiety enhances lipophilicity ( vs. 0.8 for the methyl derivative) but reduces CNS penetration due to higher plasma protein binding .
7-Nitro-6-Piperazinyl-3,4-Dihydroquinolin-2(1H)-one
A platelet aggregation inhibitor (JStage study ) sharing the piperazinyl motif. Unlike the target compound, it exhibits cardiotonic activity, highlighting the role of the quinolinone scaffold in divergent bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume